[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
"[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" is a compound of interest in various fields due to its unique chemical structure and potential applications. It is a derivative of piperidine, a common scaffold in medicinal chemistry, and features multiple functional groups that can participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" generally involves multiple steps:
Synthesis of 2-Amino-acetyl piperidine intermediate.
Protection of amino groups using tert-butyl esters.
Coupling reactions to attach the isopropyl-carbamic acid group.
Industrial Production Methods: For large-scale production, the compound is synthesized using automated batch reactors to ensure precise control over reaction conditions, minimizing impurities and maximizing yield. The process typically involves:
Controlled addition of reagents
Temperature regulation
Efficient purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxides, typically using reagents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can yield amines or alcohols, often using reagents like lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can modify the ester or carbamic acid functionalities, using reagents such as halides or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Chromium trioxide
Reduction: Lithium aluminium hydride, Sodium borohydride
Substitution: Halides, Alcohols
Major Products:
Oxidation: Oxides
Reduction: Amines, Alcohols
Substitution: Substituted esters or carbamates
Scientific Research Applications
Chemistry: The compound is often used as a building block in the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology: In biological research, it may be utilized as a molecular probe to study biochemical pathways involving piperidine derivatives.
Medicine: Due to its structural similarity to other bioactive compounds, "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" is explored for potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound finds applications in the development of agrochemicals, plastics, and other industrial materials due to its unique reactivity and stability.
Mechanism of Action
The compound's mechanism of action depends on its molecular interactions with specific biological targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can affect signaling pathways by mimicking or inhibiting the action of natural ligands, leading to changes in cellular responses.
Comparison with Similar Compounds
Piperidine derivatives: : These include compounds with slight variations in functional groups but share the piperidine core structure.
Carbamate esters: : These are compounds where the carbamic acid ester functionality is modified.
Uniqueness: What sets "[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" apart is its combination of functional groups that enable it to participate in a diverse range of chemical reactions, making it a valuable intermediate in synthesis and research.
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Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-7-6-8-18(10-13)14(20)9-17/h12-13H,6-11,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMRROJVSZURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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